Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate is an organic compound with the molecular formula C10H11ClO3S. This compound is part of the thiophene family, which is known for its aromatic properties and sulfur-containing heterocyclic structure. Thiophene derivatives are widely used in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, resulting in consistent product quality and higher yields. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate: Similar in structure but contains a chlorosulfonyl group instead of an isopropoxy group.
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate: Contains a hydroxy group instead of an isopropoxy group.
Uniqueness
Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate is unique due to its isopropoxy group, which imparts different chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C9H11ClO3S |
---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
methyl 5-chloro-3-propan-2-yloxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H11ClO3S/c1-5(2)13-6-4-7(10)14-8(6)9(11)12-3/h4-5H,1-3H3 |
InChI Key |
PZOADGHXQDQSEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(SC(=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.